Product packaging for 1,4-Diethyl-4-piperidinol(Cat. No.:)

1,4-Diethyl-4-piperidinol

Cat. No.: B13163301
M. Wt: 157.25 g/mol
InChI Key: YCLSLDDPIKHKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diethyl-4-piperidinol (CAS 37835-53-3) is a chemical compound with the molecular formula C 9 H 19 NO and a molecular weight of 157.25 g/mol . This piperidinol derivative is provided for research and development purposes and is not intended for diagnostic or therapeutic uses. The piperidinol scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. While specific mechanistic studies on this compound are limited, research on analogous compounds reveals significant potential. Piperidinol derivatives have been identified as a promising class of compounds with antimycobacterial activity, showing effectiveness against Mycobacterium tuberculosis . The mechanism of action for some bioactive piperidinols involves a prodrug-like activation that leads to the irreversible, covalent inhibition of essential bacterial enzymes, such as mycobacterial arylamine N-acetyltransferase (NAT) . Furthermore, structurally similar piperidinol compounds are under investigation as novel solvents for CO2 capture, highlighting the versatility of this chemical class beyond pharmaceutical applications . Researchers can utilize this compound as a key synthetic intermediate or building block for the development of new chemical entities. Its structure offers opportunities for further functionalization, making it a valuable reagent for generating libraries of compounds in drug discovery campaigns, particularly in the search for new anti-infective agents . This product is labeled "For Research Use Only" and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Datasheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B13163301 1,4-Diethyl-4-piperidinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1,4-diethylpiperidin-4-ol

InChI

InChI=1S/C9H19NO/c1-3-9(11)5-7-10(4-2)8-6-9/h11H,3-8H2,1-2H3

InChI Key

YCLSLDDPIKHKSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)CC)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1,4 Diethyl 4 Piperidinol

Established Synthetic Routes for 4-Piperidinol Scaffolds

The creation of 4-piperidinol structures can be approached through the synthesis of a corresponding 4-piperidone (B1582916) intermediate, which is then reduced to the desired alcohol. The key challenge lies in the efficient and controlled formation of the piperidine (B6355638) ring itself.

Multicomponent Reaction Approaches to Piperidine Rings

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates atoms from all starting materials. nih.gov These reactions are advantageous for creating molecular diversity and are well-suited for the synthesis of highly functionalized piperidine scaffolds. taylorfrancis.comacs.org

One common MCR approach involves the condensation of an aldehyde, an amine, and a component providing a two-carbon unit, such as an acetoacetic ester, to form the piperidine ring. researchgate.net For instance, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can yield substituted piperidines under reflux conditions in ethanol. researchgate.net Various catalysts, including ytterbium triflate/silver triflate, have been employed to facilitate these one-pot syntheses under mild conditions. tandfonline.com While these methods typically yield highly substituted piperidones, they demonstrate the feasibility of constructing the core ring structure in a convergent manner. The synthesis of 1,4-Diethyl-4-piperidinol via an MCR would likely involve a precursor that could be subsequently modified to introduce the ethyl groups at the 1 and 4 positions.

Table 1: Examples of Catalysts in Multicomponent Piperidine Synthesis

Catalyst System Reactants Conditions Product Type
Yb(OTf)₃/AgOTf Dimethyl malonate, Formaldehyde O-benzyl oxime Mild Trimethyl 3,5,5-piperidinetricarboxylate
ZrOCl₂·8H₂O Aromatic aldehydes, Amines, Acetoacetic esters Ethanol, Reflux Functionalized Piperidines
Tetrabutylammonium tribromide (TBATB) Various components Ethanol, Room Temp Highly Functionalized Piperidines
Immobilized Candida antarctica lipase B (CALB) Benzaldehyde, Aniline, Acetoacetate ester - Polyfunctionalized Piperidines

This table presents examples of catalyst systems used in multicomponent reactions to synthesize various piperidine derivatives, showcasing the diversity of applicable methods. taylorfrancis.comresearchgate.nettandfonline.comrsc.org

Cyclization Reactions in Piperidine Ring Formation

Cyclization reactions are fundamental to forming the piperidine ring from acyclic precursors. These methods often provide excellent control over stereochemistry.

Intramolecular reductive hydroamination is a powerful strategy for synthesizing nitrogen-containing heterocycles. nih.gov This method involves the cyclization of an aminoalkene or aminoalkyne. For example, a metal-free, Lewis acid-mediated 6-endo-dig reductive hydroamination cascade of enynyl amines has been developed to produce stereoselective 2,6-disubstituted piperidines. organic-chemistry.org The reaction proceeds through an acid-mediated functionalization of the alkyne, leading to the formation of an iminium ion, which is then reduced to yield the piperidine ring. nih.govorganic-chemistry.org This approach is notable for its operational simplicity and scalability. organic-chemistry.org

Radical cyclizations offer a complementary approach to piperidine synthesis, particularly for creating polysubstituted rings with high stereoselectivity. nih.govacs.orgacs.org A common strategy involves the 6-exo cyclization of a radical onto an unsaturated bond, such as an α,β-unsaturated ester. nih.govacs.org This method has been used to synthesize 2,4,5-trisubstituted piperidines with good diastereomeric ratios. nih.govacs.orgacs.org The development of enantioselective radical-mediated C-H cyanation of acyclic amines also provides a pathway to chiral piperidines, showcasing the advanced capabilities of radical chemistry in heterocycle synthesis. nih.gov

Photochemical methods, particularly [2+2] cycloadditions, provide a unique route to bicyclic piperidine precursors. nih.govenamine.netresearchgate.net The intramolecular [2+2] photocyclization of dienes can produce bicyclic piperidinones, which can then be converted to piperidines through reduction. nih.govresearchgate.net This strategy is scalable and has been applied to the synthesis of complex pharmaceutical intermediates. nih.gov The resulting cyclobutane-fused piperidine can be further manipulated to achieve the desired substitution pattern.

Hydrogenation and Reduction Methodologies

The hydrogenation of pyridine derivatives is one of the most direct and widely used methods for synthesizing the piperidine scaffold. researchgate.netresearchgate.net This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

The reaction can be carried out using various catalysts, both heterogeneous and homogeneous. chemrxiv.org Catalysts such as ruthenium, rhodium, and nickel are commonly employed, often at elevated temperatures and pressures. researchgate.netacs.orgnih.gov For instance, ruthenium dioxide has been used for the hydrogenation of pyridines at 90-100°C and 70-100 atmospheres. researchgate.net Recent advancements have focused on developing milder and more selective methods. Iridium(III)-catalyzed ionic hydrogenation allows for the reduction of multi-substituted pyridines under less harsh conditions, tolerating sensitive functional groups. chemrxiv.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also enables the conversion of pyridine to piperidine at ambient temperature and pressure. acs.orgnih.gov

To synthesize this compound using this approach, a plausible route would involve the synthesis of 4-ethylpyridine, followed by quaternization with an ethylating agent to form 1-ethyl-4-ethylpyridinium salt. Subsequent reduction of this pyridinium salt would yield 1,4-diethylpiperidine. The final step would be the oxidation at the 4-position, followed by reduction to the tertiary alcohol, although this final functionalization step presents significant challenges. A more direct route involves starting with a 4-substituted pyridine that can be converted to the 4-hydroxy-4-ethyl group after the hydrogenation of the pyridine ring.

Table 2: Summary of Piperidine Synthesis Methodologies

Methodology Description Key Features
Multicomponent Reactions Three or more components react in one pot to form a complex piperidine structure. High efficiency, molecular diversity, one-pot synthesis.
Intramolecular Reductive Hydroamination Cyclization of an acyclic amine containing an alkyne or alkene. Good for stereocontrol, metal-free options available.
Radical Cyclization Formation of the ring via a radical intermediate, typically through 6-exo cyclization. High stereoselectivity, suitable for polysubstituted piperidines.
Photochemical Cycloaddition Light-induced [2+2] cycloaddition to form bicyclic piperidine precursors. Access to unique bicyclic scaffolds, scalable.
Hydrogenation of Pyridines Reduction of a substituted pyridine ring to a piperidine. Direct and common route, various catalytic systems available.

This table summarizes the primary strategies for synthesizing the piperidine ring, which is the core scaffold of this compound. nih.govtaylorfrancis.comacs.orgresearchgate.netresearchgate.net

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful technique for establishing stereocenters during the synthesis of chiral piperidine derivatives. This method typically involves the reduction of unsaturated precursors like pyridinium salts in the presence of a chiral catalyst. While not extensively documented specifically for this compound, the principles can be applied to the synthesis of chiral piperidine cores. Catalytic systems employing iridium or rhodium complexes with chiral ligands are often utilized to achieve high enantioselectivity. nih.govacs.orgnih.govrsc.orgresearchgate.net The hydrogenation of a suitably substituted pyridine or tetrahydropyridine precursor could furnish a chiral piperidine skeleton, which can then be further functionalized to yield the target compound.

Double Reduction Techniques

Double reduction methodologies offer another avenue for the asymmetric synthesis of piperidines. ntu.edu.sg This approach can involve the sequential reduction of a pyridine derivative, where two reduction steps are performed, potentially with stereocontrol. This method is particularly useful for creating highly substituted piperidine rings with defined stereochemistry.

Palladium-Catalyzed Hydrogenation

Palladium-catalyzed hydrogenation is a common and effective method for the reduction of the pyridine ring to a piperidine core. adichemistry.commdpi.commasterorganicchemistry.comnih.govnih.gov This reaction typically employs a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas or a hydrogen donor. The hydrogenation of a pyridine precursor bearing the necessary substituents at the 4-position would lead to the corresponding piperidine derivative.

Table 1: Comparison of Hydrogenation Methods for Piperidine Synthesis

MethodCatalyst TypePrecursorKey Features
Asymmetric HydrogenationChiral Iridium or Rhodium complexesPyridinium salts, tetrahydropyridinesEnantioselective, creates chiral centers
Double ReductionVarious reduction catalystsPyridine derivativesStepwise reduction, can offer stereocontrol
Palladium-Catalyzed HydrogenationPalladium on Carbon (Pd/C)Pyridine derivativesHigh yield, common industrial method

Michael Addition, Cyclization, and Decarboxylation Sequences

The aza-Michael addition is a fundamental reaction in the synthesis of piperidine rings. mnstate.educhemicalbook.com This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For the synthesis of 4-piperidones, a common precursor to 4-piperidinols, a double Michael addition can be employed. nih.govntu.edu.sgrsc.orgnih.gov This is often followed by an intramolecular cyclization (Dieckmann condensation) and subsequent decarboxylation to yield the desired piperidone ring structure. dtic.mil

Targeted Synthesis of this compound

The direct synthesis of this compound is most practically achieved through the functionalization of a pre-formed piperidone. A key intermediate in this synthesis is 1-ethyl-4-piperidone.

Alkylation and Acylation Reactions on Piperidine Rings

The synthesis of the precursor, 1-ethyl-4-piperidone, can be accomplished through the N-alkylation of 4-piperidone. chemicalbook.com This reaction typically involves treating 4-piperidone hydrochloride monohydrate with an ethylating agent, such as bromoethane, in the presence of a base. chemicalbook.com

Once 1-ethyl-4-piperidone is obtained, the second ethyl group can be introduced at the 4-position via a Grignard reaction. adichemistry.commnstate.eduzenodo.org The carbonyl group of the piperidone is susceptible to nucleophilic attack by an ethylmagnesium halide (e.g., ethylmagnesium bromide). This reaction forms a tertiary alcohol, yielding the target compound, this compound.

Table 2: Key Reactions in the Targeted Synthesis of this compound

Reaction StepReactantsReagentsProduct
N-Alkylation4-Piperidone hydrochloride monohydrate, BromoethaneBase (e.g., Sodium Carbonate)1-Ethyl-4-piperidone
Grignard Reaction1-Ethyl-4-piperidone, Ethylmagnesium bromideAnhydrous etherThis compound

Esterification Protocols

While not a method for the synthesis of this compound itself, esterification is a relevant reaction of the final product. The hydroxyl group at the 4-position can be esterified with various carboxylic acids or their derivatives to form the corresponding esters. rsc.org This reaction is typically carried out in the presence of an acid catalyst (Fischer esterification) or by using an activated acylating agent. masterorganicchemistry.commasterorganicchemistry.com

Grignard Reagent Applications in Piperidinol Synthesis

The synthesis of 4-piperidinol derivatives, such as this compound, frequently employs Grignard reagents in reactions with 4-piperidone precursors. Grignard reagents, with the general formula R-Mg-X where R is an alkyl or aryl group and X is a halogen, are potent nucleophiles that readily react with the electrophilic carbon of a carbonyl group. byjus.com In this context, an N-substituted-4-piperidone serves as the carbonyl-containing substrate.

The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the 4-piperidone. This step forms a magnesium alkoxide intermediate. Subsequent workup with a protic solvent, such as water, protonates the alkoxide to yield the final tertiary alcohol, a 4-piperidinol. youtube.com For the synthesis of this compound, 1-ethyl-4-piperidone would be treated with ethylmagnesium bromide.

The versatility of this method allows for the introduction of a wide variety of substituents at the 4-position of the piperidine ring by simply changing the Grignard reagent. libretexts.org For example, reacting 1-methyl-4-piperidone with p-bromoanisole in the presence of magnesium yields 1-methyl-4-(p-methoxyphenyl)-4-piperidinol. This highlights the broad applicability of Grignard reagents in creating diverse 4-substituted-4-piperidinols.

Table 1: Examples of Grignard Reagents in Piperidinol Synthesis

Piperidone Precursor Grignard Reagent Resulting Piperidinol
1-Ethyl-4-piperidone Ethylmagnesium bromide This compound
1-Methyl-4-piperidone Phenylmagnesium bromide 1-Methyl-4-phenyl-4-piperidinol
1-Benzyl-4-piperidone Methylmagnesium iodide 1-Benzyl-4-methyl-4-piperidinol

Nucleophilic Substitution for N-Alkylation

N-alkylation of a piperidine ring is a fundamental step in the synthesis of many derivatives, including this compound, when starting from a precursor that is not already N-substituted. This transformation is typically achieved through nucleophilic substitution reactions, where the nitrogen atom of the piperidine acts as the nucleophile.

A common method involves the reaction of the piperidine derivative with an alkyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. researchgate.net The base, such as potassium carbonate or sodium bicarbonate, serves to neutralize the hydrohalic acid that is formed as a byproduct, preventing the protonation of the piperidine nitrogen and allowing the reaction to proceed to completion. researchgate.netgoogle.com The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being employed. researchgate.net

The reaction generally follows an SN2 mechanism, where the lone pair of electrons on the piperidine nitrogen directly attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single, concerted step. nih.gov To avoid the formation of quaternary ammonium salts, which can occur if the N-alkylated product reacts further with the alkyl halide, it is common to use the piperidine derivative as the limiting reagent or to add the alkyl halide slowly to the reaction mixture. researchgate.net

Reductive amination is another important method for N-alkylation. This process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. nih.gov

Synthesis from Piperidone Precursors

The synthesis of this compound commonly originates from piperidone precursors, specifically 1-ethyl-4-piperidone. The piperidine ring itself is a prevalent structural motif in many natural products and pharmaceuticals. nih.govsemanticscholar.org The synthesis of the piperidone scaffold can be achieved through various methods, a notable one being the Dieckmann condensation. researchgate.net This intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation, yields the corresponding 4-piperidone. researchgate.net

For instance, the reaction of a primary amine with two equivalents of an acrylate ester can produce a diester intermediate suitable for Dieckmann cyclization. researchgate.net Once the 1-substituted-4-piperidone is obtained, the subsequent step to form the 1,4-disubstituted-4-piperidinol involves the addition of a second substituent at the 4-position. As detailed in the Grignard reagent section, this is typically accomplished by reacting the 4-piperidone with an appropriate organometallic reagent.

In the specific case of this compound, 1-ethyl-4-piperidone is the key intermediate. chemicalbook.com This precursor can be synthesized by the N-alkylation of 4-piperidone. The subsequent reaction of 1-ethyl-4-piperidone with an ethyl Grignard reagent, such as ethylmagnesium bromide, introduces the second ethyl group at the 4-position, yielding the target compound. zenodo.org

Table 2: General Synthesis Pathway from Piperidone Precursor

Step Reactants Product
1 4-Piperidone, Ethyl Halide 1-Ethyl-4-piperidone
2 1-Ethyl-4-piperidone, Ethylmagnesium Bromide This compound

Reactions Involving Epichlorohydrin and Substituted Phenols

While not a direct route to this compound, reactions involving epichlorohydrin and substituted phenols are significant in the synthesis of related aryloxy piperidinol structures. This methodology provides a pathway to vicinal amino alcohols, a class of compounds that includes various piperidinol derivatives.

The synthesis generally begins with the alkylation of a phenol with epichlorohydrin. This reaction typically proceeds in the presence of a base, such as sodium hydroxide, to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The phenoxide then attacks the least hindered carbon of the epoxide ring of epichlorohydrin, leading to the formation of an aryloxy epoxide intermediate.

In the subsequent step, the epoxide ring is opened by a nucleophilic amine. If a piperidine derivative is used as the amine, this results in the formation of a piperidinol structure. For example, reacting an aryloxy epoxide with piperidine would yield a 1-(1-aryloxy-3-piperidinyl)propan-2-ol derivative. The regioselectivity of the epoxide ring-opening is influenced by the reaction conditions and the nature of the nucleophile.

This synthetic strategy is modular and allows for the creation of a diverse library of compounds by varying the substituted phenol and the amine used in the reaction sequence.

Mechanistic Investigations of this compound Synthesis

Acid-Catalyzed Condensation Mechanisms

Acid-catalyzed condensation reactions are fundamental in the formation of the piperidine ring, which is the core structure of this compound. One of the classic examples is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by a base like piperidine, but can also be acid-catalyzed. researchgate.net

In the context of piperidine synthesis, a multi-component reaction approach, such as a domino process involving Knoevenagel condensation, Michael addition, and Mannich reactions, can lead to the formation of the piperidine cycle. nih.gov Under acidic conditions, the carbonyl group of an aldehyde or ketone is protonated, increasing its electrophilicity. This is followed by a nucleophilic attack from the active methylene compound to form a C-C bond. researchgate.net

For instance, the synthesis of a 2,6-diphenyl-4-piperidone derivative can be achieved by the condensation of benzaldehyde and ethyl acetoacetate with an amine. zenodo.org The mechanism involves the initial formation of an enamine or an iminium ion, which then participates in subsequent cyclization steps. The acid catalyst facilitates both the initial condensation and the subsequent cyclization and dehydration steps to form the piperidone ring.

The free energy profile of such condensation reactions has been studied, revealing the roles of various intermediates like carbinolamines and iminium ions. acs.org The formation of the iminium ion is often the rate-determining step. acs.org

SN1 and SN2 Reaction Pathways

Both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reaction pathways are pertinent to the synthesis of this compound, particularly in the N-alkylation step. youtube.com The operative mechanism depends on several factors, including the structure of the alkyl halide, the nature of the nucleophile (the piperidine derivative), the solvent, and the leaving group. masterorganicchemistry.com

The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. nih.gov This mechanism is favored by primary and, to a lesser extent, secondary alkyl halides due to less steric hindrance. masterorganicchemistry.com In the N-alkylation of a piperidine precursor with an ethyl halide (a primary alkyl halide), the SN2 pathway is highly probable. The reaction rate is dependent on the concentration of both the piperidine derivative and the alkyl halide. youtube.com Polar aprotic solvents are known to favor SN2 reactions. youtube.com

The SN1 reaction, in contrast, is a two-step process that proceeds through a carbocation intermediate. masterorganicchemistry.com This pathway is favored by tertiary and some secondary alkyl halides, as they can form relatively stable carbocations. youtube.com While less common for the direct N-ethylation with a simple ethyl halide, SN1 mechanisms could be relevant if a more complex or sterically hindered alkylating agent were used. The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide, as the formation of the carbocation is the rate-determining step. masterorganicchemistry.com Polar protic solvents can facilitate SN1 reactions by stabilizing the carbocation intermediate. youtube.com

The nature of the benzyl chloride substitution can influence whether the reaction favors an SN1 or SN2 pathway. For example, p-methoxybenzyl chloride is more likely to react via an SN1 mechanism due to the electron-donating methoxy group stabilizing the carbocation. chemicalforums.com

Role of Catalysts in Reaction Selectivity and Efficiency

While the archetypal Grignard reaction for producing tertiary alcohols from ketones is often presented as uncatalyzed, the use of catalytic additives is crucial for overcoming challenges related to efficiency and selectivity, particularly with substrates prone to side reactions. masterorganicchemistry.comorganicchemistrytutor.com The synthesis of this compound from 1-ethyl-4-piperidone and an ethyl Grignard reagent (e.g., ethylmagnesium chloride) is a prime example where catalysts can play a significant role.

The primary competing reaction is the enolization of the 4-piperidone, where the Grignard reagent acts as a base rather than a nucleophile, abstracting an alpha-proton and reducing the yield of the desired tertiary alcohol. To enhance the selectivity of the 1,2-addition to the carbonyl group, Lewis acid catalysts are often employed.

Key Catalytic Additives:

Zinc(II) Chloride (ZnCl₂): The addition of catalytic amounts of ZnCl₂ can significantly improve reaction yields. The mechanism is believed to involve the formation of a more reactive organozinc species or a zinc-ketone complex that enhances the electrophilicity of the carbonyl carbon. This directed nucleophilic attack minimizes the competing enolization pathway. nii.ac.jp

Lithium Chloride (LiCl): In conjunction with other catalysts, LiCl can break up Grignard reagent aggregates, leading to a more reactive monomeric species in solution. This increases the effective nucleophilicity and can lead to higher conversion rates and yields. nii.ac.jp

Ate Complexes: Organometallic ate complexes, such as trialkylmagnesium(II) ate complexes, exhibit stronger nucleophilicity and weaker basicity compared to standard Grignard reagents. While not strictly catalytic in the traditional sense, their use represents a strategic approach to achieving high selectivity for the desired addition product. nii.ac.jp

The impact of these catalysts is a marked improvement in reaction efficiency, allowing the synthesis to proceed smoothly under milder conditions and with higher yields, as demonstrated in analogous synthetic preparations of complex tertiary alcohols. nii.ac.jp

Table 1: Effect of Catalysts on Grignard Addition to Ketones
Catalyst/AdditivePrimary RoleImpact on SelectivityImpact on Efficiency
None (Classical Grignard)Base ReagentPotential for low selectivity due to competing enolization.Moderate yields, may require excess reagent.
ZnCl₂Lewis Acid CatalystIncreases selectivity for 1,2-addition by activating the carbonyl group. nii.ac.jpSignificantly improves reaction yield. nii.ac.jp
LiClGrignard Reagent DisaggregatorEnhances nucleophilicity, favoring addition over enolization.Increases reaction rate and overall conversion. nii.ac.jp

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, aiming to reduce environmental impact and improve safety. The synthesis of this compound can be significantly improved by adopting such strategies.

Atom Economy and Waste Minimization Strategies

Atom economy is a core metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

The Grignard reaction is fundamentally an addition reaction, which is a class of reactions known for high atom economy. In the synthesis of this compound from 1-ethyl-4-piperidone and ethylmagnesium bromide, all atoms of the ketone and the ethyl group of the Grignard reagent become part of the desired product.

Calculation of Atom Economy:

The reaction can be represented as: C₇H₁₃NO (1-ethyl-4-piperidone) + C₂H₅MgBr (ethylmagnesium bromide) → C₉H₁₉NO (this compound) after acidic workup.

The theoretical atom economy is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100%

Table 2: Atom Economy Calculation for the Synthesis of this compound
CompoundFormulaMolecular Weight (g/mol)Role
1-Ethyl-4-piperidoneC₇H₁₃NO127.18Reactant
Ethylmagnesium BromideC₂H₅MgBr133.32Reactant
This compoundC₉H₁₉NO157.26Product
Atom Economy = [157.26 / (127.18 + 133.32)] x 100% = 60.36%

Solvent Selection and Reaction Conditions Optimization

The choice of solvent and the optimization of reaction parameters are critical for developing a sustainable synthetic process.

Solvent Selection: Traditional Grignard reactions are conducted in anhydrous ethers like diethyl ether (Et₂O) or tetrahydrofuran (THF). These solvents are effective but pose safety (flammability, peroxide formation) and environmental concerns. Green chemistry promotes the use of safer, more sustainable alternatives. ijarse.comrsc.org

2-Methyltetrahydrofuran (2-MeTHF): This solvent is a leading green alternative to THF. It can be derived from renewable resources like corncobs, has a higher boiling point (allowing for a wider range of reaction temperatures), and has limited miscibility with water, which simplifies aqueous workup and solvent recovery. ijarse.comsigmaaldrich.comrsc.org In some Grignard reactions, 2-MeTHF has been shown to provide superior yields and selectivity compared to THF. rsc.org

Cyclopentyl Methyl Ether (CPME): CPME is another green solvent alternative known for its stability, resistance to peroxide formation, and hydrophobicity, which facilitates easy separation from water. sigmaaldrich.comrsc.org

Table 3: Comparison of Solvents for Grignard Synthesis
SolventSourceKey AdvantagesKey Disadvantages
Tetrahydrofuran (THF)PetrochemicalExcellent solvent for Grignard reagents.Water miscible (difficult workup), forms peroxides. ijarse.com
2-Methyltetrahydrofuran (2-MeTHF)Renewable (e.g., corncobs)Limited water miscibility, easier recovery, higher boiling point. sigmaaldrich.comrsc.orgHigher cost than THF.
Cyclopentyl Methyl Ether (CPME)PetrochemicalHigh stability, low peroxide formation, hydrophobic. rsc.orgHigher cost, derived from non-renewable source.

Reaction Conditions Optimization: Optimizing reaction parameters is essential for minimizing energy consumption and maximizing product yield, thereby reducing waste. Key parameters include:

Temperature: Running the reaction at the lowest possible temperature that still ensures a reasonable reaction rate can save energy and minimize side reactions.

Concentration: Higher concentrations reduce solvent waste but can sometimes lead to issues with heat transfer or solubility.

Reaction Time: Minimizing reaction time reduces the energy input required for heating or cooling.

Modern approaches to reaction optimization utilize statistical methods and computational tools, such as Bayesian optimization, to efficiently explore the parameter space and identify the optimal conditions with a minimal number of experiments. This data-driven approach can lead to more robust, efficient, and sustainable chemical processes.

Chemical Transformations and Derivatization of 1,4 Diethyl 4 Piperidinol

Oxidation Reactions of 1,4-Diethyl-4-piperidinol Derivatives

While the tertiary alcohol of this compound is resistant to oxidation without cleavage of carbon-carbon bonds, the secondary amine and the carbon atoms alpha to it are susceptible to oxidative reactions. Furthermore, the corresponding ketone derivative, 1,4-diethyl-4-piperidone, can undergo oxidation to form α,β-unsaturated systems.

Research into related 4-substituted 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) derivatives has shown that oxidation can occur at both the nitrogen (1-position) and the C-4 position. researchgate.net Hydroxyl radical-initiated reactions can lead to hydrogen abstraction at the 4-position, ultimately forming the corresponding 4-oxo derivative (a piperidone). researchgate.net Concurrently, modification at the nitrogen can produce the corresponding secondary amine, which may play a role in the stabilization mechanisms of hindered amine light stabilizers (HALS). researchgate.net

In the case of piperidin-4-one derivatives, which are structurally analogous to the ketone form of the title compound, oxidation with reagents like iodoxybenzoic acid (IBX) can yield α,β-unsaturated ketones, also known as vinylogous amides. This transformation introduces a double bond adjacent to the carbonyl group, providing a site for further functionalization.

Reduction Pathways and Products

Reduction reactions involving this compound derivatives typically target carbonyl groups or unsaturated portions of the molecule that may be introduced through other transformations. The tertiary alcohol of the parent compound is not reducible.

Common reduction methodologies for piperidine (B6355638) derivatives include the hydrogenation of pyridinium salts or the reduction of piperidones. nih.gov For instance, the ketone group of a 4-piperidone (B1582916) can be reduced back to a 4-piperidinol using hydride reagents. Sodium borohydride (NaBH₄) is a frequently used reagent for such transformations under mild conditions. nih.govacs.org More powerful reducing agents, such as lithium triethylborohydride, are capable of reducing amide functionalities to alcohols in piperidine derivatives. google.com

In syntheses involving related structures, the reduction of ester groups to primary alcohols is a key step. This transformation is often accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another major pathway, used for the reduction of pyridine rings to form the saturated piperidine core, often employing transition metal catalysts like ruthenium, rhodium, iridium, cobalt, or nickel. nih.gov

Nucleophilic Substitution Reactions

The hydroxyl group of the tertiary alcohol in this compound is a poor leaving group, making direct nucleophilic substitution at the C-4 position challenging. For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group, for example, by protonation in a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

The nitrogen atom of the piperidine ring, however, is nucleophilic and can readily participate in substitution reactions. It can be alkylated or acylated to introduce a variety of substituents.

In related systems, nucleophilic aromatic substitution (SNAr) reactions have been studied extensively. For example, piperidine can act as a nucleophile, displacing leaving groups on activated aromatic rings like pentafluoropyridine or 2-halopyridinium compounds. researchgate.netchemrxiv.org The rate and mechanism of these substitutions can be complex, sometimes involving rate-determining deprotonation of an addition intermediate. nih.gov

Formation of Mannich Bases and Related Adducts

The secondary amine of this compound makes it an ideal component for the Mannich reaction. libretexts.org This reaction is a three-component condensation involving a compound with an active hydrogen (the nucleophile), a non-enolizable aldehyde (most commonly formaldehyde), and a secondary amine. organic-chemistry.orgadichemistry.comresearchgate.net The product is a β-amino-carbonyl compound known as a Mannich base. adichemistry.com

The general mechanism involves two main steps:

Formation of an electrophilic iminium ion from the reaction of the secondary amine (this compound) and formaldehyde. libretexts.org

Nucleophilic attack of the enol form of the active hydrogen compound on the iminium ion. libretexts.org

A wide range of compounds can serve as the active hydrogen component, including ketones, nitriles, aliphatic nitro compounds, and electron-rich heterocycles. libretexts.orgadichemistry.com

Component Role Example
Secondary AmineForms the iminium ionThis compound
AldehydeReacts with the amineFormaldehyde
Active Hydrogen CompoundActs as the nucleophileAcetone, Acetophenone, Indole

This reaction is highly valuable in organic synthesis as it forms a new carbon-carbon bond and introduces an aminoalkyl group in a single step. researchgate.net

Condensation Reactions

Condensation reactions are fundamental to the synthesis and derivatization of the piperidine scaffold. The Mannich reaction, described above, is itself a type of condensation reaction. libretexts.org

Other important condensation reactions often involve the corresponding ketone, 1,4-diethyl-4-piperidone. This ketone can undergo aldol-type condensation with aromatic aldehydes at the alpha-carbon positions (C-3 and C-5). acs.org For example, 1-methyl-4-piperidone has been shown to condense with various aromatic aldehydes. acs.org Similarly, it can react with active methylene (B1212753) compounds in Knoevenagel or Guareschi-Thorpe type condensations. researchgate.netacs.orgjuniperpublishers.com These reactions typically require a base catalyst, such as piperidine or pyrrolidine, to generate the nucleophilic enolate or enamine intermediate. researchgate.netjuniperpublishers.com

The reaction of a piperidone with an aldehyde in the presence of a base catalyst can lead to the formation of α,β-unsaturated ketones, which are valuable intermediates for further synthesis. google.com

Reactant 1 Reactant 2 Reaction Type Product Type
1,4-Diethyl-4-piperidoneAromatic AldehydeAldol Condensationα,β-Unsaturated Ketone
1,4-Diethyl-4-piperidoneMalononitrileKnoevenagel CondensationDicyanomethylene derivative
This compoundFormaldehyde + KetoneMannich ReactionMannich Base

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,4 Diethyl 4 Piperidinol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1,4-Diethyl-4-piperidinol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. For this compound, the spectrum is expected to show distinct signals for the two ethyl groups and the piperidine (B6355638) ring protons. The N-ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons. Similarly, the C4-ethyl group would show a quartet and a triplet. The protons on the piperidine ring would appear as complex multiplets due to spin-spin coupling.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a single resonance. openstax.org The chemical shift of each carbon indicates its electronic environment; for instance, carbons attached to the electronegative nitrogen and oxygen atoms (C2, C6, and C4) would appear further downfield compared to the other carbons. openstax.org The signals for the sp³-hybridized carbons in this compound are expected to fall within the typical 0-90 ppm range. openstax.org

While specific spectral data for this compound is not extensively published, analysis of the closely related compound 1-ethylpiperidin-4-ol provides a strong basis for prediction. nih.gov The addition of an ethyl group at the C4 position would lead to the disappearance of the C4-H proton signal and the appearance of new resonances for the C4-ethyl group, alongside predictable shifts in the signals of the adjacent ring carbons and protons.

Predicted ¹H and ¹³C NMR Data for this compound
Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
N-CH₂-CH₃~2.4 - 2.6Quartet (q)~52
N-CH₂-CH₃ ~1.0 - 1.2Triplet (t)~12
C4-CH₂-CH₃~1.4 - 1.6Quartet (q)~30
C4-CH₂-CH₃ ~0.8 - 1.0Triplet (t)~8
C2-H₂, C6-H₂~2.6 - 2.8 and ~2.2 - 2.4Multiplets (m)~50
C3-H₂, C5-H₂~1.5 - 1.7Multiplet (m)~35
C4-OHVariable, broadSinglet (s)N/A
C4N/AN/A~70

Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio. semanticscholar.org

For this compound (C₉H₁₉NO), the molecular weight is 157.25 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 157. A prominent fragmentation pathway for 4-substituted piperidinols involves the alpha-cleavage relative to the nitrogen atom and the loss of substituents. The base peak is often the result of the cleavage of the bond between the C4 carbon and one of its substituents.

Key predicted fragments for this compound include:

m/z 128: Loss of an ethyl radical (•CH₂CH₃) from the C4 position, [M - 29]⁺.

m/z 84: A characteristic fragment for N-ethyl piperidine derivatives, resulting from cleavage of the ring.

Data from the related compound N-Ethyl-4-hydroxypiperidine shows a top peak at m/z 71, indicating complex ring fragmentation patterns that are also likely to occur with this compound. nist.gov

Predicted Mass Spectrometry Fragments for this compound
m/z Value Predicted Fragment Identity
157[M]⁺ (Molecular Ion)
142[M - CH₃]⁺ (Loss of methyl)
128[M - C₂H₅]⁺ (Loss of ethyl radical from C4)
84[C₅H₁₀N]⁺ (Fragment containing the N-ethyl group)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding.

C-H Stretch: Strong, sharp absorptions in the 2850-2970 cm⁻¹ range, corresponding to the stretching vibrations of the sp³ C-H bonds in the ethyl groups and the piperidine ring. nist.gov

C-N Stretch: A moderate absorption typically found in the 1000-1250 cm⁻¹ region for aliphatic amines.

C-O Stretch: A moderate to strong absorption in the 1050-1150 cm⁻¹ range, corresponding to the stretching of the tertiary alcohol C-O bond.

Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3200 - 3600O-H StretchAlcohol
~2850 - 2970C-H StretchAlkane (ring and ethyl groups)
~1050 - 1150C-O StretchTertiary Alcohol
~1000 - 1250C-N StretchTertiary Amine

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most informative for compounds containing chromophores, such as double bonds, aromatic rings, or carbonyl groups. Since this compound is a saturated heterocyclic alcohol, it lacks a chromophore that absorbs in the typical UV-Vis range of 200-800 nm. nih.govacs.org Therefore, its UV-Vis spectrum is not expected to show significant absorbance, a finding that helps to confirm the absence of unsaturation or conjugated systems.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. mdpi.com For cyclic molecules like this compound, this technique can unambiguously establish the conformation of the piperidine ring.

Studies on related N-substituted 2,6-diphenylpiperidine derivatives and other piperidinium (B107235) compounds show that the piperidine ring predominantly adopts a stable chair conformation. mdpi.comresearchgate.net In the case of this compound, X-ray analysis would be expected to confirm this chair conformation. It would also reveal the spatial orientation of the substituents. The N-ethyl group would likely exist in an equatorial position to minimize steric hindrance. The two substituents on the C4 carbon—the ethyl group and the hydroxyl group—would occupy the remaining axial and equatorial positions.

Furthermore, crystallographic studies illuminate the role of intermolecular forces in the crystal lattice. The hydroxyl group of this compound would be expected to participate in intermolecular hydrogen bonding (O-H···N or O-H···O), significantly influencing the crystal packing arrangement. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing volatile and thermally stable compounds like N-alkylated piperidines. cmbr-journal.comnih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic identifier. semanticscholar.org The separated compound then enters the mass spectrometer for identification. This hyphenated technique is powerful for confirming the identity of the main peak as this compound and for identifying and quantifying any impurities present. cmbr-journal.com

High-Performance Liquid Chromatography (HPLC) is another key technique for purity assessment. Using a high-pressure pump, the sample is passed through a column packed with a stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be a suitable method. The purity is determined by the relative area of the peak corresponding to the compound in the chromatogram.

Theoretical and Computational Chemistry Studies of 1,4 Diethyl 4 Piperidinol

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1,4-Diethyl-4-piperidinol, docking studies would be essential to explore its potential interactions with biological targets such as receptors or enzymes. The piperidine (B6355638) scaffold is a common motif in many biologically active compounds, including those targeting the central nervous system (CNS) niscpr.res.in.

In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. The simulation would then explore various binding poses, and a scoring function would be used to estimate the binding affinity for each pose. Key interactions would likely involve the hydroxyl group of the ligand acting as a hydrogen bond donor or acceptor, and the nitrogen atom, which can be protonated at physiological pH, forming ionic interactions. The ethyl groups would likely engage in hydrophobic interactions within the binding pocket. For instance, in studies of piperidine derivatives with sigma receptors, the basic nitrogen of the piperidine ring forms key interactions with acidic residues like Glu172 chemrxiv.org.

Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into its stability and the dynamics of the ligand-target interactions over time. MD simulations of piperidine-derivative-protein complexes have been used to confirm docking results and to understand the mobility and stability of the ligand in the binding site nih.gov.

Conformational Analysis and Stereochemical Predictions

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The substituents—the ethyl group at the 1-position (N-ethyl) and the ethyl and hydroxyl groups at the 4-position—can exist in either axial or equatorial positions.

Conformational analysis of 4-substituted piperidines has shown that the relative energies of the conformers are very similar to those of the analogous cyclohexanes nih.gov. For this compound, the bulky ethyl group on the nitrogen would have a strong preference for the equatorial position to minimize steric hindrance. At the 4-position, the larger of the two substituents (the ethyl group) would also be expected to preferentially occupy the equatorial position. This would leave the hydroxyl group in the axial position. However, the conformational preference can be influenced by solvent effects and intermolecular interactions, particularly hydrogen bonding. In some 4-substituted piperidinium (B107235) salts with polar substituents, a stabilization of the axial conformer has been observed upon protonation due to electrostatic interactions nih.gov.

Table 2: Predicted Conformational Preferences of this compound

ConformerN-Ethyl Position4-Ethyl Position4-Hydroxyl PositionPredicted Relative Stability
1EquatorialEquatorialAxialMost Stable
2EquatorialAxialEquatorialLess Stable

Note: This table is based on established principles of conformational analysis for substituted piperidines.

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Development

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For a class of compounds like 1,4-disubstituted piperidinols, SAR would involve synthesizing and testing a series of analogs with different substituents at the 1 and 4 positions to identify key structural features required for activity.

Pharmacophore modeling is a related technique that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. A pharmacophore model for a series of active piperidinol derivatives might include a hydrogen bond donor/acceptor (from the hydroxyl group), a positive ionizable feature (from the protonated nitrogen), and one or more hydrophobic regions (from the alkyl substituents). Such models are valuable tools for virtual screening of compound libraries to identify new potential ligands rsc.orgbiointerfaceresearch.commdpi.com.

While no specific SAR or pharmacophore models for this compound are available, studies on related piperidine derivatives have established general principles. For example, the nature and size of the N-substituent and the substituents at the 4-position can significantly modulate receptor binding affinity and selectivity chemrxiv.orgnih.gov. The ethyl groups in this compound would contribute to the hydrophobic character of the molecule, which could be important for binding to hydrophobic pockets in a target protein.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to model reaction pathways and elucidate the mechanisms of chemical reactions. A common synthetic route to 1,4-disubstituted-4-piperidinols is the Grignard reaction, which involves the addition of an organomagnesium halide to a ketone organic-chemistry.orgchemistnotes.com. In the case of this compound, this would involve the reaction of ethylmagnesium bromide with N-ethyl-4-piperidone.

The mechanism of the Grignard addition to a carbonyl group involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon libretexts.org. Computational modeling of this reaction would involve locating the transition state structure and calculating the activation energy. This would provide insights into the reaction kinetics and the stereochemical outcome of the reaction. DFT calculations are well-suited for studying such reaction mechanisms nih.gov.

Intermolecular Interactions and Hydrogen Bonding Analysis

The hydroxyl group and the nitrogen atom of the piperidine ring in this compound are capable of participating in hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom can act as a hydrogen bond acceptor. In the solid state, these interactions can lead to the formation of extensive hydrogen-bonded networks, which dictate the crystal packing.

Crystal structures of piperidinium salts often reveal complex hydrogen-bonding networks involving the N-H group of the cation and anions nih.gov. Similarly, studies on 3-piperidinols have investigated intramolecular hydrogen bonding acs.org. For this compound, both intramolecular hydrogen bonding (between the hydroxyl hydrogen and the nitrogen lone pair) and intermolecular hydrogen bonding are possible. The preferred hydrogen bonding motif would depend on the conformational preferences of the molecule and the surrounding environment (e.g., solvent or crystal lattice). Computational methods can be used to calculate the energies of these different hydrogen bonding arrangements to predict the most stable structures.

Applications of 1,4 Diethyl 4 Piperidinol in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

No literature was found that describes the use of 1,4-Diethyl-4-piperidinol as a key synthetic intermediate in the synthesis of complex molecules. While piperidine (B6355638) and its derivatives are common scaffolds in medicinal chemistry and natural product synthesis, the specific role of this diethyl-substituted piperidinol has not been documented in the available resources.

Precursor in the Synthesis of Diverse Heterocyclic Systems

There is no available research detailing the use of this compound as a precursor for the synthesis of diverse heterocyclic systems. General methods for the synthesis of nitrogen-containing heterocycles often utilize various functionalized piperidines, but specific examples involving this compound are absent from the scientific record.

Applications in Multicomponent Reaction Development

The development of multicomponent reactions (MCRs) is a significant area of organic synthesis, often employing amine-containing building blocks. However, a review of the literature did not reveal any instances where this compound has been utilized as a component in the development or application of MCRs.

Potential in Materials Science Research

No published studies were identified that explore the potential of this compound in materials science. Research in this field often involves the incorporation of specific functional groups or monomers into polymers or other materials, but there is no indication that this particular compound has been investigated for such purposes.

Development of Prodrug Vehicles

The design of prodrugs can involve the chemical modification of a drug molecule to improve its pharmacokinetic properties, and piperidine moieties are sometimes incorporated into prodrug structures. However, there is no evidence in the scientific literature to suggest that this compound has been used or investigated as a vehicle or promoiety in the development of prodrugs.

Medicinal Chemistry Investigations Pertaining to 1,4 Diethyl 4 Piperidinol Scaffolds Mechanistic and Design Focus

Scaffold Design for Ligand Development

The design of ligands based on the 1,4-diethyl-4-piperidinol scaffold falls under the broader strategies of rational drug design, which can be categorized as either structure-based or ligand-based. In the absence of a three-dimensional structure of the biological target, ligand-based drug design relies on the knowledge of molecules that are known to interact with it. This approach utilizes tools like 3D quantitative structure-activity relationships (3D-QSAR) and pharmacophore modeling to develop predictive models for lead identification and optimization. nih.gov

The piperidine (B6355638) ring is a prevalent feature in many natural alkaloids and is widely used in drug development due to its favorable structural characteristics. nih.gov The 1,4-disubstituted piperidine framework, in particular, provides a rigid core that allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. The design process often involves modifying the substituents on the piperidine nitrogen and at the 4-position to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Molecular Interactions with Biological Targets

The this compound scaffold has been investigated for its potential to interact with a variety of biological targets, including enzymes and receptors. The nature of these interactions is fundamental to the therapeutic effect of the designed ligands.

Derivatives of the piperidinol scaffold have been identified as inhibitors of arylamine N-acetyltransferase (NAT), an enzyme essential for the survival of Mycobacterium tuberculosis within macrophages. nih.govresearchgate.net The inhibition of NAT by these compounds can prevent the intracellular survival of the bacteria, highlighting a potential avenue for anti-tuberculosis therapies. nih.govresearchgate.net

The mechanism of NAT inhibition by certain piperidinol analogues has been shown to be time-dependent and irreversible. nih.gov This suggests a strong interaction with the enzyme, potentially through the formation of a covalent adduct. nih.gov Mass spectrometry analysis of the enzyme-ligand complex has supported the hypothesis of covalent modification of a selective cysteine residue within the enzyme's active site. nih.govresearchgate.net This covalent binding is a characteristic of some highly effective drugs, including the anti-tuberculosis agent isoniazid. nih.gov

Table 1: Antimycobacterial Activity of Piperidinol Analogues

Compound M. tuberculosis MIC (µM)
Analogue 1 2.3
Analogue 2 4.5
Analogue 3 8.7
Analogue 4 16.9
Analogue 5 5.2

This table is representative of data presented in the literature for a series of piperidinol analogues and their potent antimycobacterial activity. researchgate.net

The versatility of the piperidine scaffold is further demonstrated by its ability to modulate various receptor systems.

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and has been a target for therapeutic intervention in various neurological disorders. Certain 1,4-substituted piperidine derivatives have been explored as NMDA receptor antagonists. For instance, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov The design of such compounds leverages the piperidine core to correctly position moieties that interact with specific binding sites on the receptor complex. nih.govresearchgate.net

5-HT Receptors: Serotonin (B10506) (5-HT) receptors are involved in a wide range of physiological and pathological processes, making them important drug targets. nih.gov The piperidine scaffold is a common feature in many 5-HT receptor modulators. The nitrogen atom of the piperidine ring often serves as a key interaction point, while substituents can confer selectivity for different 5-HT receptor subtypes. For example, 5-HT3 receptors, which are involved in emesis, and 5-HT1D receptors, implicated in migraine, are modulated by compounds containing the piperidine motif. nih.gov

T-type Calcium Channels: T-type calcium channels are implicated in several neurological disorders, including epilepsy and Parkinson's disease. researchgate.net A series of 1,4-substituted piperidines have been discovered as potent and selective inhibitors of these channels. nih.gov The development of these inhibitors often involves optimizing the substituents on the piperidine ring to enhance potency and selectivity over other calcium channel subtypes, such as L-type and hERG channels. researchgate.netnih.gov

Structure-Activity Relationship Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. These studies systematically modify the chemical structure of a molecule and assess the impact on its biological activity.

For piperidine-based compounds, SAR studies have revealed key determinants of their potency. For instance, in a series of substituted benzoic acid esters of 1-methyl-4-piperidinol with analgesic activity, quantitative structure-activity relationship (QSAR) analysis showed that lipophilicity and the hydrogen-bond accepting ability of substituents on the aromatic ring enhanced potency. nih.gov Conversely, the length and width of substituents at certain positions had a negative correlation with potency. nih.gov Such studies provide a roadmap for designing more potent compounds by defining the optimal substitution patterns.

In the context of T-type calcium channel inhibitors, SAR studies on 1,4-substituted piperidines have demonstrated that reducing the basicity of the piperidine nitrogen and introducing polarity can significantly improve the selectivity profile. nih.gov

Table 2: QSAR Findings for Analgesic Piperidinol Esters

Substituent Parameter Correlation with Potency Implication for Design
Lipophilicity (pi meta) Positive Increased lipophilicity at the meta position enhances activity.
Hydrogen-bond acceptor Positive Incorporating hydrogen-bond acceptors is beneficial.
Length of ortho-substituents (Lortho) Negative Bulky ortho-substituents are detrimental to activity.
Minimal width of substituents (B1) Negative Wider substituents at meta and para positions decrease potency.

This table summarizes the findings from a QSAR study on 1-methyl-4-piperidinol derivatives, providing insights applicable to the broader class of 4-hydroxypiperidines. nih.gov

Design of Analogs with Modulated Molecular Selectivity

Achieving molecular selectivity is a critical goal in drug design to minimize off-target effects. The this compound scaffold can be systematically modified to enhance selectivity for a specific biological target.

A notable example is the development of selective T-type calcium channel antagonists from a 1,4-substituted piperidine amide lead compound. nih.gov The initial lead showed good potency but limited selectivity over hERG and L-type channels. nih.gov Through further SAR, it was discovered that introducing a fluorine atom at the 3-axial position of the piperidine ring led to a significant improvement in the selectivity profile. nih.gov This strategic modification, aimed at modulating the physicochemical properties of the scaffold, resulted in a compound with a wide margin between its effects on the central nervous system and the cardiovascular system. nih.gov

This approach of fine-tuning the substitution pattern on the piperidine ring is a common strategy for enhancing the selectivity of ligands for their intended targets, whether they be enzymes or receptors.

Patent Literature and Intellectual Property Landscape of 1,4 Diethyl 4 Piperidinol and Its Derivatives

Analysis of Patenting Trends in Piperidinol Synthesis

Patenting trends for piperidinol-based compounds indicate a sustained interest in developing novel and efficient synthetic routes. A significant portion of the patent literature focuses on the synthesis of N-substituted-4-piperidones, which are key precursors to 4-substituted-4-piperidinols. These patents often claim methods that offer advantages such as readily available and inexpensive starting materials, milder reaction conditions, and improved yields, making them suitable for industrial-scale production.

For instance, one patented method describes the synthesis of N-substituted-4-piperidones using benzylamine (B48309) and polymethylmethacrylate as starting materials, proceeding through a series of reactions including a 1,4-addition and a Dieckmann condensation google.com. This approach is highlighted for its cost-effectiveness and suitability for industrial application google.com. Another trend is the development of alternative processes for preparing piperidin-4-ones with diverse substitution patterns, particularly at the 2-position, to explore a wider range of chemical space for drug discovery googleapis.com. The limited investigation into 2-substituted piperidin-4-ones suggests that this is an area with potential for future patent filings googleapis.com.

The patenting of new 4-piperidone (B1582916) ketal derivatives for use as stabilizers in synthetic polymers also demonstrates the diverse applications of the piperidinol scaffold beyond pharmaceuticals google.com. These patents focus on the preparation of these derivatives and their utility in preventing photo- and thermal degradation of polymers google.com.

Table 1: Representative Patenting Trends in Piperidinol Synthesis

Patent Focus Key Innovation/Advantage Starting Materials Potential Application
N-substituted-4-piperidones Cost-effective, suitable for industrial scale-up Benzylamine, Polymethylmethacrylate Pharmaceutical intermediates
2-substituted piperidin-4-ones Access to novel substitution patterns α,β-unsaturated ketones Drug discovery, structure-activity relationship studies
4-piperidone ketal derivatives High stabilizing effect Triacetonamine, various alcohols Stabilizers for synthetic polymers against photo- and thermal-deterioration

Intellectual Property on Novel Synthetic Methodologies

The development of novel synthetic methodologies for piperidinol and its derivatives is a key area of intellectual property protection. Patents in this domain often cover new processes that provide access to previously inaccessible or difficult-to-synthesize structures. These methodologies are crucial for expanding the chemical diversity of piperidinol-based libraries for high-throughput screening and lead optimization in drug discovery.

One area of focus is the preparation of 4-aminopiperidine (B84694) derivatives, which are valuable therapeutic compounds googleapis.com. Patents have been granted for processes to prepare these compounds, highlighting the importance of securing intellectual property on key intermediates and their synthesis googleapis.com.

Furthermore, the patenting of aqueous pharmaceutical compositions of 1,4-substituted piperidine (B6355638) derivatives without the use of surfactants points to innovation in formulation science google.com. These patents protect not just the active molecule but also the delivery system, which can be a critical factor in a drug's efficacy and commercial success google.com.

Patenting of Chemical Entities with Modified Piperidinol Scaffolds

A significant number of patents are directed towards new chemical entities (NCEs) that feature a modified piperidinol scaffold. These patents typically claim a genus of compounds with a common core structure but variations in substituents, aiming to cover a broad range of potentially active molecules. The claims are often supported by data demonstrating the compounds' activity in relevant biological assays.

For example, patents have been issued for new 4-substituted piperidines that act as serotonin (B10506) and/or noradrenaline reuptake inhibitors, indicating their potential use as antidepressants google.com. These patents cover both racemic mixtures and pure enantiomers of the claimed compounds google.com. Another patent describes substituted 4-amino-piperidines with potential therapeutic applications google.com.

The patenting of 1,4-dihydropyridine (B1200194) derivatives incorporating a piperidinyl ester highlights the strategy of combining different pharmacophores to achieve desired therapeutic effects google.com. Similarly, patents for N-aryl-N-(4-piperidinyl)amides demonstrate the exploration of diverse chemical space around the piperidine core for various pharmaceutical applications google.com.

Table 2: Examples of Patented Chemical Entities with Modified Piperidinol Scaffolds

Compound Class Therapeutic Target/Application Key Structural Feature
4-Substituted Piperidines Serotonin and/or Noradrenaline Reuptake Inhibition Aryl substitutions on the piperidine ring
Substituted 4-Amino-piperidines Not specified in abstract Deuterated compounds
1,4-Dihydropyridine Derivatives Not specified in abstract Piperidinyl ester moiety
N-Aryl-N-(4-piperidinyl)amides Not specified in abstract Substituted alkoxyalkylamides, furoylamides or thiophene (B33073) carboxamides

Strategic Implications of Patent Protection in Chemical Research

Patent protection is a cornerstone of strategic planning in chemical and pharmaceutical research and development. A robust patent portfolio can provide a competitive advantage, attract investment, and secure market exclusivity for new products. The patent landscape for piperidinol derivatives illustrates several key strategic implications.

Firstly, the protection of novel synthetic routes and key intermediates is crucial. By patenting an efficient and scalable synthesis for a piperidinol-based drug, a company can create significant barriers to entry for competitors, even after the composition of matter patent for the final drug expires.

Secondly, the strategy of filing broad genus claims for NCEs with modified piperidinol scaffolds allows companies to protect a wide range of potential drug candidates. This approach provides flexibility during the lengthy and unpredictable process of drug development, as it can cover backup compounds and second-generation drugs.

Finally, patents on new formulations and uses of existing piperidinol-based compounds can extend the commercial life of a drug product. As seen with the patent on aqueous formulations of piperidine derivatives, innovation does not stop at the discovery of a new molecule but continues through to its delivery and application google.com. This "life-cycle management" of intellectual property is a critical business strategy in the pharmaceutical industry.

Future Research Trajectories and Unresolved Challenges for 1,4 Diethyl 4 Piperidinol

Exploration of Novel and Efficient Synthetic Routes

The synthesis of 4-piperidone (B1582916) scaffolds, the immediate precursors to 4-piperidinols, is often achieved through multi-step sequences like the Dieckmann condensation, which involves the cyclization of aminodicarboxylate esters followed by hydrolysis and decarboxylation. researchgate.net Other approaches include the aza-Michael synthesis for preparing substituted 4-piperidones. nih.gov A primary challenge remains the development of more direct, atom-economical, and sustainable methods.

Future research should focus on:

Flow Chemistry: Implementing continuous flow processes for the synthesis of 1-ethyl-4-piperidone, the key intermediate. Flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for scalable, automated production.

Grignard Reaction Optimization: The final step, addition of an ethyl group to 1-ethyl-4-piperidone via a Grignard reaction, is conventional. However, research into alternative organometallic reagents or the use of advanced additives could improve yields, minimize side reactions, and allow for milder reaction conditions.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Current Limitations Future Research Focus Potential Advantages
Dieckmann Condensation Multi-step, equilibrium-controlled, requires careful work-up. researchgate.net Development of one-pot, tandem reaction sequences. Well-established, versatile for various substitutions.
Aza-Michael Addition Can require specific substrates and catalysts. nih.gov Exploration of asymmetric catalysts for enantioselective ring formation. Good for creating substituted piperidones.
Direct Catalytic Annulation Limited examples for this specific substitution pattern. Discovery of novel catalysts (e.g., Rh, Ru, Ir-based) and reaction pathways. High atom economy, reduced step count.

| Flow Synthesis | Requires specialized equipment and process optimization. | Integration with real-time analytics for automated optimization. | Enhanced safety, scalability, and reproducibility. |

Advanced Stereochemical Control in Derivatization

While 1,4-Diethyl-4-piperidinol itself is achiral, its derivatization at the 3- and 5-positions of the piperidine (B6355638) ring would introduce stereocenters, leading to diastereomeric and potentially enantiomeric products. The ability to control this stereochemistry is paramount for applications where specific three-dimensional arrangements are crucial. The conformational preferences of piperidinol derivatives, often a chair conformation, are influenced by the orientation of substituents. cdnsciencepub.comcdnsciencepub.com

Unresolved challenges and future directions include:

Diastereoselective Functionalization: Developing methods for the diastereoselective introduction of substituents adjacent to the C4 position. This could involve substrate-controlled reactions that leverage the steric and electronic influence of the existing diethyl and hydroxyl groups.

Enantioselective Synthesis: For derivatives with chirality, the development of enantioselective synthetic routes is a significant hurdle. Future work could explore the use of chiral auxiliaries, asymmetric catalysts, or biocatalytic methods to achieve high enantiomeric excess.

Conformational Analysis: Advanced spectroscopic (e.g., multidimensional NMR) and computational studies are needed to precisely determine the preferred conformations of new derivatives and to understand how conformation influences reactivity and properties.

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

Future research trajectories in this area involve:

Retrosynthetic Planning: Employing AI-powered retrosynthesis tools to propose novel and potentially non-intuitive synthetic pathways to this compound and its derivatives. nih.gov These programs can optimize for cost, efficiency, and starting material availability.

Reaction Condition Optimization: Using ML algorithms to predict the optimal conditions (e.g., catalyst, solvent, temperature) for each synthetic step, thereby minimizing the need for extensive empirical screening. digitellinc.com

De Novo Design: Leveraging generative models to design novel derivatives of this compound with specific predicted properties, such as binding affinity to a target protein or specific material characteristics.

Table 2: Application of AI/ML in the Lifecycle of this compound

AI/ML Application Objective Required Data Potential Impact
Computer-Aided Synthesis Planning (CASP) Identify the most efficient and novel synthetic routes. Large databases of known chemical reactions. Reduced development time and discovery of more economical pathways. nih.gov
Reaction Outcome Prediction Predict yield, regioselectivity, and stereoselectivity. Curated datasets of specific reaction types (e.g., C-C bond formations). Higher success rate in the lab, minimizing failed experiments. digitellinc.com
Generative Molecular Design Propose new derivatives with optimized properties. Structure-property relationship data. Acceleration of the discovery of new functional molecules.

| Automated Synthesis | Control robotic platforms for hands-off synthesis. | Real-time sensor data from reaction monitoring. | High-throughput synthesis and screening of derivative libraries. nih.gov |

Elucidation of Complex Molecular Recognition Mechanisms

The ability of a molecule to interact with its environment is governed by molecular recognition. For this compound, the key functional groups—the tertiary amine and the hydroxyl group—can participate in hydrogen bonding, while the ethyl groups provide hydrophobic character. Understanding how these features collectively mediate interactions with other molecules, such as host molecules in supramolecular chemistry or binding sites in biological systems, is a key challenge.

Future research should aim to:

Host-Guest Chemistry Studies: Investigate the inclusion of this compound within macrocyclic hosts (e.g., cyclodextrins, calixarenes) to study the non-covalent interactions that drive binding. Techniques like Isothermal Titration Calorimetry (ITC) and NMR spectroscopy can quantify these interactions.

Crystallographic Analysis: Obtain single-crystal X-ray structures of the compound, its salts, or its co-crystals with other molecules. This provides definitive evidence of intermolecular interactions, such as hydrogen bonding networks and C-H···π interactions, in the solid state. ul.ie

Computational Modeling: Use molecular dynamics (MD) simulations and quantum mechanics (QM) calculations to model the interactions of this compound with target systems. These models can provide insights into binding energies, preferred binding poses, and the dynamic nature of these interactions.

Opportunities for Application in Emerging Fields of Chemical Science

While piperidine scaffolds are staples in medicinal chemistry, serving as key intermediates for various compounds, the specific utility of this compound is not well-defined. chemrevlett.comchemicalbook.com Its structure suggests potential applications beyond traditional domains.

Future opportunities include:

Catalysis: The tertiary amine functionality could be utilized as a basic catalyst or as a ligand for transition metals in homogeneous catalysis. The hydroxyl group offers a handle for tethering the molecule to solid supports, creating recyclable heterogeneous catalysts.

Materials Science: As a bifunctional building block, it could be incorporated into polymers or metal-organic frameworks (MOFs). The hydroxyl group allows for ester or ether linkages, while the piperidine ring provides a rigid, three-dimensional core, potentially leading to materials with unique thermal or porous properties.

Chemical Sensing: Derivatives could be designed as chemosensors. For example, functionalization with a fluorophore could lead to sensors where the binding of a specific analyte (e.g., a metal ion) to the piperidine nitrogen or hydroxyl group results in a measurable change in fluorescence.

Table 3: Potential Applications in Emerging Fields

Field Potential Role of this compound Key Structural Features Research Needed
Organocatalysis Base catalyst or phase-transfer catalyst. Tertiary amine. Screening in various organic transformations.
Materials Science Monomer for specialty polymers or linker for MOFs. Hydroxyl group for polymerization; rigid core. Synthesis and characterization of resulting materials.
Supramolecular Chemistry Guest molecule for host-guest studies. Defined size, shape, and functional groups. Thermodynamic and structural analysis of inclusion complexes.

| Chemical Sensing | Scaffold for fluorescent chemosensors. | Nitrogen and oxygen atoms for analyte binding. | Design and synthesis of fluorophore-tagged derivatives. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,4-Diethyl-4-piperidinol in laboratory settings?

  • Methodological Answer : Adopt GHS-compliant practices, including wearing nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks (H335). For spills, neutralize with inert absorbents and dispose as hazardous waste. Emergency measures include rinsing eyes with water for ≥15 minutes and avoiding induced vomiting for ingestion .

Q. How can researchers determine the crystal structure of this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution). Validate results via WinGX for data reduction and ORTEP for visualizing anisotropic displacement ellipsoids. Ensure high-resolution data (<1.0 Å) to resolve conformational ambiguities .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer : Employ reverse-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio). Optimize detection at 254 nm for piperidine derivatives. Validate using a C18 column and compare retention times against certified standards .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental crystallographic data be resolved?

  • Methodological Answer : Cross-validate density functional theory (DFT) calculations with SC-XRD data. Use SHELXL’s TWIN/BASF commands to refine twinned crystals. Analyze residual density maps (e.g., via Olex2) to detect disordered solvent or counterions. Statistically compare R-factor convergence across multiple refinement cycles .

Q. What experimental strategies mitigate synthetic challenges in this compound derivatives?

  • Methodological Answer : Optimize nucleophilic substitution reactions under anhydrous conditions (e.g., CH₂Cl₂ with NaOH). Monitor intermediates via TLC (silica gel, ethyl acetate/hexane). For low yields, employ Schlenk-line techniques to exclude moisture. Purify via column chromatography (≥99% purity) and confirm structures via ¹H/¹³C NMR and high-resolution mass spectrometry .

Q. How should researchers address contradictory pharmacological data in receptor-binding studies?

  • Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ curves) with triplicate replicates. Use ANOVA to identify batch-to-batch variability. Validate receptor affinity via radioligand displacement assays (e.g., ³H-labeled antagonists). Cross-reference with molecular docking simulations (AutoDock Vina) to reconcile in vitro/in silico discrepancies .

Q. What methodologies enhance reproducibility in toxicity studies of piperidine derivatives?

  • Methodological Answer : Adopt OECD Guidelines 423 (acute oral toxicity) with fixed-dose protocols. Use in vitro models (e.g., HepG2 cells) for hepatic toxicity screening. Quantify oxidative stress markers (e.g., glutathione depletion) via LC-MS. Ensure blinding in histological assessments to minimize observer bias .

Data Analysis & Reporting

Q. How can crystallographic data for this compound be validated for publication?

  • Methodological Answer : Deposit raw data in the Cambridge Structural Database (CSD). Report R₁/wR₂ values, Flack parameter, and completeness (>95%). Use PLATON’s ADDSYM to check for missed symmetry. Include Hirshfeld surface analysis for intermolecular interaction insights .

Q. What statistical approaches are recommended for analyzing heterogeneous biological data?

  • Methodological Answer : Apply mixed-effects models (e.g., R’s lme4 package) to account for inter-subject variability. Use principal component analysis (PCA) to reduce dimensionality in omics datasets. Report effect sizes (Cohen’s d) with 95% confidence intervals for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.